molecular formula C15H12ClF3N2O3 B13576514 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B13576514
M. Wt: 360.71 g/mol
InChI Key: WPDPXTVZZGWQCT-UHFFFAOYSA-N
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Description

3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a synthetic organic compound characterized by its unique structural features, including a trifluoromethyl group, a morpholine ring, and a pyrrole-2,5-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole-2,5-dione Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfone.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the core structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the pyrrole-2,5-dione core, potentially converting it to a more reduced form.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions to substitute the chlorine atom.

Major Products

    Oxidation: N-oxides of the morpholine ring.

    Reduction: Reduced forms of the pyrrole-2,5-dione core.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a pharmacophore. Its structural motifs are of interest for the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in polymers, coatings, and other materials science fields.

Mechanism of Action

The mechanism of action of 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, while the morpholine ring can participate in hydrogen bonding and other interactions. The compound may inhibit or activate specific pathways, depending on its target.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-(piperidin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-chloro-4-(morpholin-4-yl)-1-[4-(methyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-chloro-4-(morpholin-4-yl)-1-[4-(trifluoromethyl)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione imparts unique properties such as increased lipophilicity and metabolic stability

Properties

Molecular Formula

C15H12ClF3N2O3

Molecular Weight

360.71 g/mol

IUPAC Name

3-chloro-4-morpholin-4-yl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

InChI

InChI=1S/C15H12ClF3N2O3/c16-11-12(20-5-7-24-8-6-20)14(23)21(13(11)22)10-3-1-9(2-4-10)15(17,18)19/h1-4H,5-8H2

InChI Key

WPDPXTVZZGWQCT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl

Origin of Product

United States

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